molecular formula C8H4F3NO3S B6301878 2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin CAS No. 2301855-86-5

2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin

Cat. No.: B6301878
CAS No.: 2301855-86-5
M. Wt: 251.18 g/mol
InChI Key: XTBSATIBHAOWDZ-UHFFFAOYSA-N
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Description

2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin is a heterocyclic compound that contains oxygen, sulfur, and fluorine atoms.

Preparation Methods

The synthesis of 2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin typically involves the cyclization of o-mercaptophenols with electrophiles. One common method involves the reaction of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base such as sodium methoxide . Industrial production methods may involve similar cyclization reactions but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent and serotonin (5-HT2C) inhibitor.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin involves its interaction with specific molecular targets. For instance, as a serotonin inhibitor, it may bind to serotonin receptors, blocking their activity and thereby modulating neurotransmitter levels. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin include other 2,3-dihydro-1,4-benzoxathiine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications. For example, compounds with different substituents on the benzene ring may exhibit varying degrees of biological activity or stability .

Properties

IUPAC Name

2,2,3-trifluoro-7-nitro-3H-1,4-benzoxathiine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO3S/c9-7-8(10,11)15-5-3-4(12(13)14)1-2-6(5)16-7/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBSATIBHAOWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(C(S2)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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